

Spectroscopic Analysis of 4-Ethyl-2-methylhexan-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethyl-2-methylhexan-3-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol **4-Ethyl-2-methylhexan-3-ol**. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions serve as a valuable reference for the identification and characterization of this compound.

Chemical Structure

IUPAC Name: **4-Ethyl-2-methylhexan-3-ol** Molecular Formula: C₉H₂₀O Molecular Weight: 144.25 g/mol [1][2] CAS Number: 33943-21-4[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Ethyl-2-methylhexan-3-ol**. These values are estimated based on empirical rules and spectral databases of analogous compounds.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---|
| ~3.4 - 3.6 | m | 1H | H-3 (CH-OH) |
| ~1.8 - 1.9 | m | 1H | H-2 (CH) |
| ~1.3 - 1.5 | m | 1H | H-4 (CH) |
| ~1.2 - 1.4 | m | 4H | H-5, H-5' (CH ₂) & H-1', H-1'' (CH ₂) |
| ~0.9 | d | 6H | H-1, H-1' (CH ₃) |
| ~0.85 | t | 6H | H-6, H-6' (CH ₃) |
| Variable | br s | 1H | OH |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Assignment |
|---------------------------------|-------------------------|
| ~78 - 82 | C-3 (CH-OH) |
| ~48 - 52 | C-4 (CH) |
| ~32 - 36 | C-2 (CH) |
| ~25 - 29 | C-5 (CH ₂) |
| ~22 - 26 | C-1' (CH ₂) |
| ~18 - 22 | C-1 (CH ₃) |
| ~14 | C-6' (CH ₃) |
| ~11 | C-6 (CH ₃) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---------------------------------|
| ~3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| ~2960 - 2850 | Strong | C-H stretch (alkane) |
| ~1465 | Medium | C-H bend (CH ₂) |
| ~1380 | Medium | C-H bend (CH ₃) |
| ~1100 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS) Data (Predicted)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Possible Fragment |
|-----|------------------------|--|
| 144 | Low | [M] ⁺ (Molecular Ion) |
| 129 | Low | [M - CH ₃] ⁺ |
| 115 | Moderate | [M - C ₂ H ₅] ⁺ |
| 101 | Moderate | [M - C ₃ H ₇] ⁺ |
| 87 | High | [M - C ₄ H ₉] ⁺ (α-cleavage) |
| 73 | High | [CH(OH)CH(CH ₃) ₂] ⁺ (α-cleavage) |
| 57 | Very High | [C ₄ H ₉] ⁺ |
| 45 | Moderate | [CH(OH)CH ₃] ⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound like **4-Ethyl-2-methylhexan-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Ethyl-2-methylhexan-3-ol** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds, and 512-1024 scans.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals (CH , CH_2 , CH_3).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place one drop of neat **4-Ethyl-2-methylhexan-3-ol** between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Mount the sample assembly in the spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

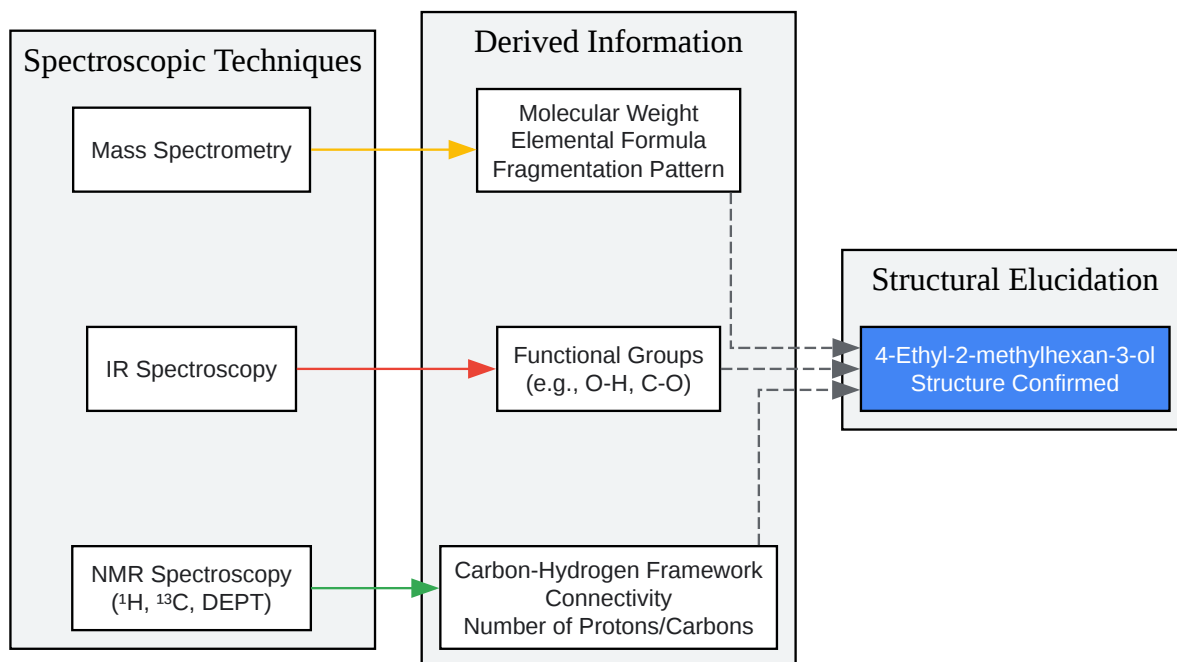
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-Ethyl-2-methylhexan-3-ol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like **4-Ethyl-2-methylhexan-3-ol** using the spectroscopic techniques discussed.



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Caption: Workflow for structural elucidation using spectroscopic methods.

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References

- 1. 4-Ethyl-2-methylhexan-3-ol | $\text{C}_9\text{H}_{20}\text{O}$ | CID 23057812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
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